

Spectroscopic Analysis for the Structural Confirmation of Dicyclopropylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclopropylmethanol*

Cat. No.: *B083125*

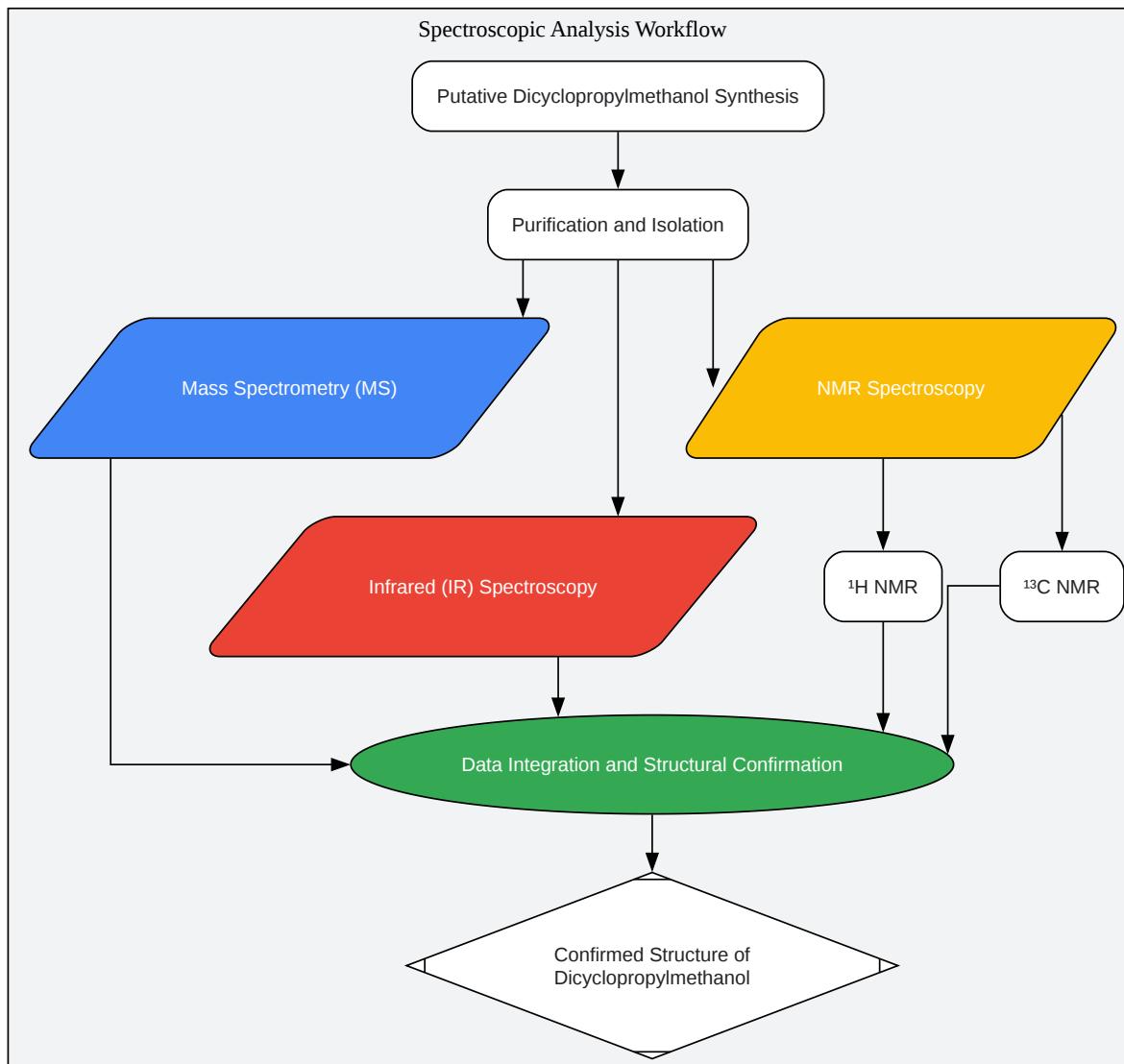
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of **dicyclopropylmethanol**. Experimental data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are presented to objectively verify the compound's structure. Detailed experimental protocols are included to ensure reproducibility.

Structural Elucidation Workflow

The structural confirmation of a molecule like **dicyclopropylmethanol** relies on a synergistic approach where different spectroscopic techniques provide complementary pieces of information. The logical workflow for this process is outlined below.



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Caption: Workflow for the spectroscopic confirmation of **dicyclopropylmethanol**'s structure.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **dicyclopropylmethanol**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5-2.6	m	1H	-CH-OH
~0.8-1.0	m	2H	Cyclopropyl CH
~0.2-0.6	m	8H	Cyclopropyl CH_2
Variable	br s	1H	-OH

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~75-76	-CH-OH
~14-15	Cyclopropyl CH
~1-2	Cyclopropyl CH_2

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3300-3400	Strong, Broad	O-H stretch
~3080	Medium	C-H stretch (cyclopropyl)
~2870-2960	Medium	C-H stretch (aliphatic)
~1020	Strong	C-O stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
112	Moderate	[M] ⁺ (Molecular Ion)
95	Moderate	[M - OH] ⁺
83	High	[M - C ₂ H ₅] ⁺
69	High	[C ₅ H ₉] ⁺
55	Very High	[C ₄ H ₇] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **dicyclopropylmethanol** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.
- ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 512 transients, using a proton-decoupled pulse sequence.
- Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: A single drop of neat **dicyclopropylmethanol** was applied directly to the ATR crystal.

- Data Acquisition: The spectrum was recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was acquired and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of **dicyclopropylmethanol** in dichloromethane was prepared.
- GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 μm film thickness was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas.
- MS Conditions: The ion source temperature was maintained at 230°C and the electron energy was 70 eV. Mass spectra were scanned over a mass-to-charge (m/z) range of 40-400.
- Data Analysis: The mass spectrum corresponding to the chromatographic peak of **dicyclopropylmethanol** was analyzed for its molecular ion and fragmentation pattern.

Alternative Analytical Techniques

While the combination of NMR, IR, and MS provides a robust confirmation of the **dicyclopropylmethanol** structure, other techniques could be employed for further characterization or in specific contexts:

- Gas Chromatography (GC): Primarily a separation technique, GC can be used to assess the purity of the **dicyclopropylmethanol** sample. When coupled with a flame ionization detector (FID), it provides quantitative information about the sample's composition.

- Elemental Analysis: This technique determines the elemental composition (C, H, O) of the sample, providing an empirical formula that can be compared to the molecular formula determined by mass spectrometry.
- X-ray Crystallography: If a suitable single crystal of a solid derivative of **dicyclopropylmethanol** can be prepared, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule. This is often considered the gold standard for structural determination but is not applicable to liquids or amorphous solids.

Conclusion

The collective data from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry unequivocally support the assigned structure of **dicyclopropylmethanol**. The ^1H and ^{13}C NMR spectra confirm the presence and connectivity of the dicyclopropyl and methanol moieties. The IR spectrum verifies the presence of the hydroxyl functional group and the cyclopropyl C-H bonds. Finally, the mass spectrum provides the correct molecular weight and a fragmentation pattern consistent with the proposed structure. This multi-technique approach ensures a high degree of confidence in the structural assignment, a critical step in any research or development endeavor involving this compound.

- To cite this document: BenchChem. [Spectroscopic Analysis for the Structural Confirmation of Dicyclopropylmethanol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083125#spectroscopic-analysis-for-confirmation-of-dicyclopropylmethanol-structure>]

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